molecular formula C20H15NO3 B11107882 Benzamide, N-[4-(benzoyloxy)phenyl]- CAS No. 80824-77-7

Benzamide, N-[4-(benzoyloxy)phenyl]-

Cat. No.: B11107882
CAS No.: 80824-77-7
M. Wt: 317.3 g/mol
InChI Key: GDZHBHHTCMWMJP-UHFFFAOYSA-N
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Description

4-(Benzoylamino)phenyl benzoate is an organic compound with the molecular formula C20H15NO3 It is a derivative of benzoic acid and is characterized by the presence of both benzoylamino and phenyl benzoate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzoylamino)phenyl benzoate typically involves the reaction of benzoyl chloride with 4-aminophenyl benzoate. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product.

Industrial Production Methods

In an industrial setting, the production of 4-(Benzoylamino)phenyl benzoate can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzoylamino)phenyl benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can occur at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoylamino compounds.

Scientific Research Applications

4-(Benzoylamino)phenyl benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzoylamino)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzoyloxy)phenyl benzoate
  • N-(4-(Benzoylamino)phenyl)benzamide
  • 2-(Benzoylamino)-2-methylpropyl benzoate

Uniqueness

4-(Benzoylamino)phenyl benzoate is unique due to its specific combination of benzoylamino and phenyl benzoate groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

80824-77-7

Molecular Formula

C20H15NO3

Molecular Weight

317.3 g/mol

IUPAC Name

(4-benzamidophenyl) benzoate

InChI

InChI=1S/C20H15NO3/c22-19(15-7-3-1-4-8-15)21-17-11-13-18(14-12-17)24-20(23)16-9-5-2-6-10-16/h1-14H,(H,21,22)

InChI Key

GDZHBHHTCMWMJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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